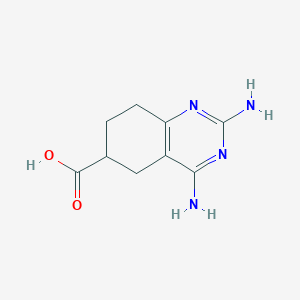

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Descripción general

Descripción

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks for various pharmacologically active molecules

Mecanismo De Acción

Target of Action

Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a variety of targets, including enzymes of mycobacterial tuberculosis such as dihydrofolate reductase (dhfr), pantothenate kinase (mt pank), and fad-containing oxidoreductase dpre1 .

Mode of Action

It is known that quinazoline derivatives can interact with their targets in a variety of ways, often leading to inhibition of the target’s function .

Biochemical Pathways

Quinazoline derivatives have been shown to affect a variety of biochemical pathways, often related to the function of their targets .

Result of Action

Quinazoline derivatives have been shown to have a variety of effects, often related to the inhibition of their targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields. The process is straightforward and involves the following steps:

Formation of α-aminoamidine: This is achieved by reacting aniline with ethyl glyoxalate.

Cyclization: The α-aminoamidine undergoes cyclization with bis-benzylidene cyclohexanones to form the tetrahydroquinazoline ring.

The reaction conditions are mild, and the workup is relatively simple, making this method efficient for the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer activities.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolinone derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

Dihydroquinazoline derivatives: These are reduced forms of quinazolines and have distinct pharmacological properties.

Uniqueness

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (abbreviated as 2,4-DATQC) is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it serves as a scaffold for the development of various pharmacologically active molecules. This article examines the biological activity of 2,4-DATQC, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C9H12N4O2

- Molecular Weight : 208.217 g/mol

- CAS Number : 6974-25-0

Biological Activity Overview

The biological activities of 2,4-DATQC can be categorized into several key areas:

1. Anticancer Activity

Research indicates that 2,4-DATQC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| A549 (Lung cancer) | 8.23 | Gefitinib: 8.27 |

| MCF-7 (Breast cancer) | 5.59 | Dactolisib: 16.4 |

| HCT-116 (Colon cancer) | 5.60 | - |

These findings suggest that 2,4-DATQC could be a promising candidate for developing new anticancer therapies .

2. Enzyme Inhibition

The compound has been studied for its enzyme inhibition capabilities. Notably, it has shown potential in inhibiting key enzymes involved in cancer progression and metabolic pathways. Specific studies have indicated that it can inhibit PI3Kα with an IC50 of 13.6 nM, demonstrating its potency compared to other isoforms .

3. Antimicrobial Activity

Preliminary studies suggest that 2,4-DATQC also possesses antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results. The exact mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

The mechanisms through which 2,4-DATQC exerts its biological effects are multifaceted:

- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.

- Apoptosis Induction : It promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

- Inhibition of Angiogenesis : By inhibiting vascular endothelial growth factor (VEGF), it may prevent tumor growth by limiting blood supply.

Case Studies and Research Findings

Several case studies highlight the efficacy of 2,4-DATQC in different contexts:

- Ehrlich Tumor Models : In animal models using Ehrlich solid tumor and ascites carcinoma models, administration of 2,4-DATQC resulted in a notable reduction in tumor growth and triglyceride levels compared to control treatments .

- Combination Therapies : Research is ongoing into the synergistic effects of combining 2,4-DATQC with other anticancer agents. Preliminary results indicate enhanced efficacy when used alongside established chemotherapeutics.

Propiedades

IUPAC Name |

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKLVDMQUXYRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281809 | |

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-25-0 | |

| Record name | NSC23115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.